Herbacetina

Descripción general

Descripción

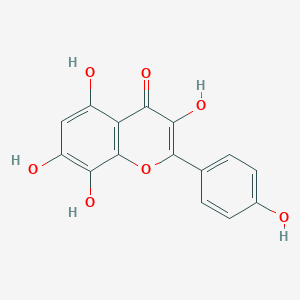

Herbacetina es un flavonol de origen natural, un tipo de flavonoide, conocido por sus diversas actividades farmacológicas. Se encuentra en varias plantas, incluyendo la linaza y especies de Rhodiola . El compuesto se caracteriza por su estructura química, que incluye múltiples grupos hidroxilo, contribuyendo a sus potentes propiedades antioxidantes .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Recent studies have highlighted the neuroprotective and cognitive-enhancing effects of herbacetin. In a study involving a thioacetamide-induced hepatic encephalopathy rat model, herbacetin administration resulted in significant improvements in cognitive deficits and locomotor function. The compound was shown to upregulate key signaling pathways, including AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial for cellular energy homeostasis and neuroprotection. Notably, herbacetin reduced levels of oxidative stress markers and inflammatory cytokines in the brain, indicating its potential as a therapeutic agent for cognitive impairments associated with liver dysfunction .

Anti-Inflammatory Properties

Herbacetin has demonstrated significant anti-inflammatory effects in various models of inflammation. In a study focused on inflammatory bowel disease induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), herbacetin treatment resulted in reduced inflammation and improved survival rates in rats. The compound inhibited the NF-κB signaling pathway, leading to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This suggests that herbacetin could be beneficial in managing conditions characterized by chronic inflammation .

Anticancer Activity

Herbacetin exhibits promising anticancer properties across various cancer types. Research has shown that it acts as an allosteric inhibitor of ornithine decarboxylase (ODC), a key enzyme involved in polyamine synthesis and cell proliferation. In vitro studies demonstrated that herbacetin inhibits the growth of cutaneous squamous cell carcinoma and melanoma cells by targeting AKT signaling pathways. Additionally, it has shown efficacy against colon and breast cancer cell lines, suggesting a broad-spectrum anticancer potential .

Pharmacological Mechanisms

The pharmacological activities of herbacetin are attributed to its ability to modulate multiple molecular targets:

- Antioxidant Activity : Herbacetin exhibits strong antioxidant properties, helping to mitigate oxidative stress in various cell types.

- Cell Signaling Modulation : It influences several signaling pathways, including AMPK and NF-κB, which are critical for regulating inflammation and cellular metabolism.

- Inhibition of Tumor Growth : By inhibiting key enzymes like ODC and AKT, herbacetin can effectively suppress tumor growth and induce apoptosis in cancer cells .

Summary of Key Findings

Mecanismo De Acción

La herbacetina ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antioxidante: Los múltiples grupos hidroxilo en la estructura de la this compound le permiten eliminar los radicales libres, reduciendo el estrés oxidativo.

Efectos antiinflamatorios: La this compound inhibe la vía NF-κB, que juega un papel crucial en la inflamación.

Actividad anticancerígena: Actúa como un inhibidor alostérico de la ornitina descarboxilasa, reduciendo la biosíntesis de poliaminas y el crecimiento tumoral.

Análisis Bioquímico

Biochemical Properties

Herbacetin interacts with various enzymes, proteins, and other biomolecules. It has been shown to upregulate AMP-activated kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways . These interactions play a crucial role in its pharmacological activities .

Cellular Effects

Herbacetin has a significant impact on various types of cells and cellular processes. It has been found to protect against cognitive deficits associated with thioacetamide (TAA) rat model . It influences cell function by reducing oxidative stress, inflammation, and apoptosis associated with TAA .

Molecular Mechanism

At the molecular level, Herbacetin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces brain levels of malondialdehyde, glutamine synthetase (GS), tumor necrosis factor-alpha (TNF-α), interleukin 1 B (IL-1β), annexin v, and increases brain GSH, Sirtuin 1 (SIRT1), and AMP-activated kinase (AMPK) expression levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Herbacetin change over time. It has been observed that Herbacetin improves the locomotor and cognitive deficits, serum hepatotoxicity indices, and ammonia levels over time .

Dosage Effects in Animal Models

The effects of Herbacetin vary with different dosages in animal models. It has been found that Herbacetin at dosages of 20 and 40 mg/kg for 30 days can protect against cognitive deficits associated with a TAA rat model .

Metabolic Pathways

Herbacetin is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La herbacetina se puede sintetizar a través de varias rutas químicas. Un método común implica el acoplamiento oxidativo del alcohol coniferílico con el grupo 7,8-dihidroxi de la this compound . Esta reacción normalmente requiere catalizadores específicos y condiciones controladas para garantizar la formación correcta de la estructura del flavonol.

Métodos de producción industrial

En entornos industriales, la this compound a menudo se extrae de fuentes naturales como las cáscaras de linaza. El proceso de extracción puede incluir técnicas como la extracción asistida por microondas, que utiliza energía de microondas para aislar eficientemente el diglucósido de this compound de los pasteles de linaza . Este método optimiza parámetros como la potencia de microondas, el tiempo de extracción y la concentración del disolvente para maximizar el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

La herbacetina experimenta varias reacciones químicas, incluyendo:

Oxidación: La this compound se puede oxidar para formar diferentes derivados, que pueden exhibir distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos hidroxilo, alterando las propiedades del compuesto.

Sustitución: La this compound puede participar en reacciones de sustitución donde los grupos hidroxilo son reemplazados por otros grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y disolventes para facilitar las transformaciones deseadas.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con propiedades químicas y biológicas únicas. Por ejemplo, el acoplamiento oxidativo puede producir flavonolignanos como la rodiolina .

Comparación Con Compuestos Similares

La herbacetina es estructuralmente similar a otros flavonoles como la quercetina y el kaempferol . es única debido a su grupo hidroxilo adicional en la posición 8, que mejora su actividad biológica. Compuestos similares incluyen:

Quercetina: Conocida por sus propiedades antioxidantes y antiinflamatorias.

Kaempferol: Exhibe efectos anticancerígenos y cardioprotectores.

Isobavachalcona: Muestra actividad antiviral contra múltiples objetivos.

La estructura única de la this compound y sus potentes actividades biológicas la convierten en un compuesto valioso para la investigación científica y posibles aplicaciones terapéuticas.

Actividad Biológica

Herbacetin, a flavonoid derived from flaxseed and other plants, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of herbacetin, including its anticancer, anti-inflammatory, antioxidant, and metabolic effects. The discussion is supported by case studies and research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Sources

Herbacetin is structurally similar to other flavonoids such as quercetin and kaempferol. It is found in various plants, including Ephedra sinica (Ma Huang) and Sedum roseum (Hong JingTian), which have been used in traditional medicine for centuries. The compound can be extracted from these plants or synthesized in laboratories.

1. Anticancer Activity

Herbacetin exhibits significant anticancer effects, particularly against colon cancer. Research indicates that herbacetin acts as an allosteric inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine synthesis that is often upregulated in cancer cells.

- Case Study : In a study involving HCT116 colon cancer cell lines, herbacetin was shown to suppress tumor growth effectively. It significantly inhibited ODC activity and reduced the size and number of polyps in a mouse model of APC-driven colon cancer (ApcMin/+). Additionally, herbacetin was found to be more effective than the standard ODC inhibitor DFMO in cell-based assays .

2. Antioxidant Properties

Herbacetin demonstrates strong antioxidant capabilities, which are crucial for combating oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, with studies indicating superior radical scavenging activity compared to other flavonoids.

- Research Findings : Herbacetin exhibited the highest DPPH and ABTS radical scavenging capacities among tested flavonoids, suggesting its potential as a natural antioxidant .

3. Anti-inflammatory Effects

Herbacetin also possesses anti-inflammatory properties that may contribute to its therapeutic efficacy in various conditions.

- Mechanism of Action : The compound has been implicated in the inhibition of inflammatory pathways, including the suppression of pro-inflammatory cytokines. This action may benefit conditions characterized by chronic inflammation .

4. Metabolic Effects

Recent studies have highlighted herbacetin's role in metabolic regulation, particularly concerning obesity and insulin resistance.

- Case Study : A study on 57BL/6 J mice fed a high-fat diet demonstrated that herbacetin administration significantly reduced body weight, plasma glucose levels, and insulin resistance markers (HOMA-IR). Furthermore, it improved lipid profiles by decreasing total cholesterol and triglycerides while enhancing hepatic lipid metabolism .

Detailed Research Findings

The biological activities of herbacetin can be attributed to several mechanisms:

- Inhibition of ODC : By inhibiting ODC activity, herbacetin reduces polyamine synthesis critical for cancer cell proliferation.

- Radical Scavenging : Its ability to neutralize free radicals mitigates oxidative damage.

- Regulation of Lipid Metabolism : Herbacetin influences key enzymes involved in lipid metabolism, contributing to its anti-obesity effects.

Propiedades

IUPAC Name |

3,5,7,8-tetrahydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-7-3-1-6(2-4-7)14-13(21)12(20)10-8(17)5-9(18)11(19)15(10)22-14/h1-5,16-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOTZEDNGNPOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415061 | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-95-7 | |

| Record name | Herbacetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Herbacetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 527-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HERBACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736854V2KE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.